BenchChemオンラインストアへようこそ!

(1,2,3,6-Tetrahydropyridin-4-yl)methanol hydrochloride

Purity specification Quality control Pharmaceutical intermediate

(1,2,3,6-Tetrahydropyridin-4-yl)methanol hydrochloride (CAS 2361676-65-3) is a heterocyclic building block belonging to the 1,2,3,6-tetrahydropyridine class, featuring a hydroxymethyl substituent at the 4-position and presented as the hydrochloride salt (molecular formula C₆H₁₂ClNO, MW 149.62 g/mol). The compound bears a free secondary amine within a partially saturated pyridine ring (endocyclic unsaturation between C4 and C5, Δ⁴) and a primary alcohol handle, enabling orthogonal derivatization at two reactive sites.

Molecular Formula C6H12ClNO
Molecular Weight 149.62
CAS No. 2361676-65-3
Cat. No. B2667092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,2,3,6-Tetrahydropyridin-4-yl)methanol hydrochloride
CAS2361676-65-3
Molecular FormulaC6H12ClNO
Molecular Weight149.62
Structural Identifiers
SMILESC1CNCC=C1CO.Cl
InChIInChI=1S/C6H11NO.ClH/c8-5-6-1-3-7-4-2-6;/h1,7-8H,2-5H2;1H
InChIKeyHKUSDFXTEQZKQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(1,2,3,6-Tetrahydropyridin-4-yl)methanol Hydrochloride (CAS 2361676-65-3): Procurement-Ready Scaffold Overview


(1,2,3,6-Tetrahydropyridin-4-yl)methanol hydrochloride (CAS 2361676-65-3) is a heterocyclic building block belonging to the 1,2,3,6-tetrahydropyridine class, featuring a hydroxymethyl substituent at the 4-position and presented as the hydrochloride salt (molecular formula C₆H₁₂ClNO, MW 149.62 g/mol) . The compound bears a free secondary amine within a partially saturated pyridine ring (endocyclic unsaturation between C4 and C5, Δ⁴) and a primary alcohol handle, enabling orthogonal derivatization at two reactive sites . The hydrochloride salt form confers enhanced aqueous solubility and long-term solid-state stability compared to the free base, a critical consideration for reproducible solution-phase chemistry and assay preparation . This scaffold class has been validated in high-impact drug discovery campaigns, including structure-based docking of a 75-million-compound bespoke tetrahydropyridine virtual library that yielded nanomolar 5-HT₂A receptor agonists with in vivo antidepressant activity [1].

Why In-Class Tetrahydropyridine Building Blocks Cannot Substitute (1,2,3,6-Tetrahydropyridin-4-yl)methanol Hydrochloride: Key Differentiation Drivers


Superficial structural similarity among tetrahydropyridine congeners masks critical physicochemical and synthetic divergence that directly impacts downstream research outcomes. The 1,2,3,6-isomer (Δ⁴ unsaturation) exhibits distinct conformational preferences and reactivity compared to the 1,2,3,4-isomer (Δ⁵), with the former being the privileged scaffold in aminergic GPCR ligand discovery—a chemotype poorly sampled by general billion-molecule virtual libraries yet highly productive against serotonin, dopamine, and muscarinic receptor targets [1]. N-substituted analogs (e.g., N-methyl, N-Boc, N-benzyl derivatives) introduce additional molecular weight, alter LogP, and require deprotection steps that reduce synthetic efficiency; the free NH in the target compound permits direct functionalization without orthogonal protecting group manipulations . The hydroxymethyl group at the 4-position provides a primary alcohol handle distinct from the amine, methanamine, or carboxylate variants commonly offered, enabling chemoselective transformations (e.g., oxidation to aldehyde, mesylation, Mitsunobu coupling) orthogonal to amine derivatization . Substitution with the fully saturated piperidine analog eliminates the olefin, removing the capacity for late-stage alkene functionalization (e.g., epoxidation, dihydroxylation, hydroboration) and altering ring conformation—the tetrahydropyridine half-chair geometry influences binding to flat receptor pockets in ways piperidine chair conformers cannot replicate [2].

(1,2,3,6-Tetrahydropyridin-4-yl)methanol Hydrochloride: Quantitative Procurement Differentiation Evidence


Purity Specification Advantage: NLT 98% vs. NLT 95% for the N-Methyl Analog

The target compound is commercially available from MolCore at a certified purity of NLT 98% (Product No. MC714227), while the closest N-methyl analog, (1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methanol hydrochloride (CAS 36166-76-4), is offered at NLT 97% from the same vendor . The N-Boc-protected analog (CAS 203663-26-7) is available at 98% purity but carries a molecular weight penalty of 63.66 g/mol (MW 213.28 vs. 149.62) . The free-base form of the target scaffold, (1,2,3,6-tetrahydropyridin-4-yl)methanol (CAS not specified), is listed at a minimum purity of 95% by CymitQuimica, indicating that hydrochloride salt formation correlates with higher achievable purity in commercial supply . This 1–3 percentage-point purity differential, while modest in absolute terms, translates to a 50% reduction in total impurity burden (≤2% vs. ≤5%) in the NLT 98% specification relative to the 95% minimum, which is meaningful for applications sensitive to impurity-driven off-target effects in biological assays.

Purity specification Quality control Pharmaceutical intermediate

Free Secondary Amine Advantage: Zero-Step Derivatization vs. N-Protected Analogs Requiring Deprotection

The target compound possesses an unprotected secondary amine (free NH) in the tetrahydropyridine ring, enabling direct N-functionalization via alkylation, acylation, reductive amination, or sulfonylation without a prior deprotection step . In contrast, the widely available N-Boc analog (CAS 203663-26-7) requires acidic Boc cleavage (TFA or HCl/dioxane), adding one synthetic step, consuming reagent stoichiometry, and introducing potential racemization or side-product risks, while the N-benzyl analog (CAS 158984-76-0) necessitates hydrogenolysis conditions incompatible with alkene-containing substrates . The free NH also permits direct salt formation or pH-dependent extraction protocols that are unavailable to N-alkyl congeners. Molecular weight comparison quantitatively illustrates the atom economy advantage: the target compound (MW 149.62) is 63.66 g/mol lighter than the N-Boc analog (MW 213.28) and 67.68 g/mol lighter than the N-benzyl analog hydrochloride (MW 217.30 for the free base plus HCl), representing a ~30% molecular weight reduction that translates to higher molar throughput per unit mass in parallel synthesis campaigns .

Synthetic efficiency Divergent synthesis Medicinal chemistry

1,2,3,6-Isomer Scaffold Validation: Privileged Chemotype for Aminergic GPCR Ligand Discovery vs. 1,2,3,4-Isomer

The 1,2,3,6-tetrahydropyridine isomer (Δ⁴ unsaturation) has been experimentally validated as a privileged scaffold for aminergic G-protein-coupled receptor (GPCR) ligand discovery. In a landmark 2022 Nature study, a bespoke virtual library of 75 million tetrahydropyridines—built upon the 1,2,3,6-core with up to six diversification sites—was docked against the serotonin 5-HT₂A receptor, yielding four initial hits with low-micromolar activity from only 17 synthesized compounds, and ultimately delivering agonists (R)-69 and (R)-70 with EC₅₀ values of 41 nM and 110 nM respectively, demonstrating in vivo antidepressant efficacy at 1/40th the fluoxetine dose without psychedelic side effects [1]. This scaffold was explicitly noted as poorly sampled by general billion-molecule virtual libraries, representing an underexploited opportunity in chemical space [1]. In contrast, the 1,2,3,4-tetrahydropyridine isomer (CAS 2387596-57-6), an enamine with Δ⁵ unsaturation, exhibits fundamentally different reactivity (nucleophilic at C5) and conformational preferences (half-chair geometry differing in double-bond placement), and lacks comparable validation in high-throughput GPCR campaigns—no study of comparable scale or impact has demonstrated its utility as a GPCR-focused scaffold [2]. The 1,2,3,6-isomer is further substantiated as the core structure in dopamine D₂/D₄ receptor ligands (patent US6232319), 5-HT₆ receptor agonists (EC₅₀ = 1.0 nM for the most potent congener), and 5-HT₁F agonists for migraine, establishing a multi-target precedent that the 1,2,3,4-isomer does not share at equivalent depth [3].

GPCR drug discovery Scaffold hopping Structure-based docking

Tetrahydropyridine Scaffold Breadth: Demonstrated Activity Across Multiple Therapeutic Target Classes (Kinase, GPCR, Antibiofilm)

The tetrahydropyridine core has demonstrated quantitative activity across mechanistically diverse target classes beyond GPCRs, supporting its classification as a privileged scaffold with broad utility. In LIM kinase (LIMK1/2) inhibition, a tetrahydropyridine pyrrolopyrimidine library of over 60 compounds yielded inhibitors with in vitro enzymatic IC₅₀ values in the mid-to-low nanomolar range, with lead compound 52 demonstrating excellent kinase selectivity and significant inhibition of cell migration across three cancer cell lines [1]. In antibiofilm applications, tetrahydropyridine derivatives screened against S. aureus and P. aeruginosa showed maximum biofilm disruption of 87.74 ± 2.26% when formulated as nanoparticles (compound 4l NPs), with residual cytotoxicity below 2%, and molecular docking scores against biofilm target proteins ranging from approximately −6 to −10 kcal/mol [2]. As CDK2 and DprE1 inhibitors, tetrahydropyridines have been evaluated in vitro with demonstrated anticancer and anti-tubercular potential [3]. This breadth of validated target engagement—spanning kinases, GPCRs, and anti-infective targets—distinguishes the tetrahydropyridine scaffold from more narrowly validated heterocyclic building blocks (e.g., indole or benzimidazole scaffolds), providing procurement justification for exploratory and multi-project research environments where a single scaffold investment can serve diverse project needs.

Multi-target scaffold Kinase inhibition Antibiofilm Therapeutic diversification

Optimal Procurement and Application Scenarios for (1,2,3,6-Tetrahydropyridin-4-yl)methanol Hydrochloride Based on Quantitative Evidence


GPCR-Focused Parallel Library Synthesis for CNS Drug Discovery

The free NH and primary alcohol of the target compound enable orthogonal diversification at two positions without protecting group interconversion, directly supporting parallel synthesis of tetrahydropyridine-based libraries for aminergic GPCR targets. The 1,2,3,6-isomer scaffold is specifically validated by the 2022 Nature study where a 75-million-compound bespoke tetrahydropyridine virtual library yielded nanomolar 5-HT₂AR agonists (EC₅₀ 41–110 nM) with in vivo efficacy and cryo-EM structural confirmation [1]. The NLT 98% purity specification from ISO-certified vendors ensures reproducible reaction outcomes across library plates .

Late-Stage Functionalization Scaffold for Kinase Inhibitor Optimization

The tetrahydropyridine core has demonstrated mid-to-low nanomolar enzymatic activity against LIMK1/2 across a library of >60 compounds, with lead compound 52 showing excellent kinase selectivity and significant inhibition of cell migration in three cancer cell lines [2]. The olefin in the 1,2,3,6-isomer provides a synthetic handle for late-stage diversification (epoxidation, hydroboration, metathesis) unavailable in the fully saturated piperidine analog, enabling property-tuning without de novo scaffold synthesis.

Anti-Infective Drug Discovery: Biofilm Disruption Agent Development

Tetrahydropyridine derivatives have demonstrated up to 87.74 ± 2.26% biofilm disruption against S. aureus when formulated as nanoparticles, with residual cytotoxicity below 2% and docking scores of −6 to −10 kcal/mol against key biofilm regulatory proteins (sarA, crtM, AgrA, AgrC) [3]. The target compound's hydroxymethyl group serves as a conjugation handle for nanoparticle loading or prodrug strategies, while the free amine permits introduction of diversity elements that modulate antibiofilm potency.

Pharmaceutical Quality Control and Reference Standard Procurement

The NLT 98% purity with ISO-certified quality systems (MolCore) and the hydrochloride salt form, which provides enhanced solid-state stability and aqueous solubility compared to the free base (minimum 95% purity per CymitQuimica), position this compound as a suitable reference standard or starting material for pharmaceutical R&D requiring documented impurity profiles . The molecular weight advantage (MW 149.62, 29.9% lower than the N-Boc analog) reduces mass requirements for large-scale campaigns.

Quote Request

Request a Quote for (1,2,3,6-Tetrahydropyridin-4-yl)methanol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.